Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH
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Overview
Description
Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH, also known by its IUPAC name 3-(4-{[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl]oxy}methyl}phenoxy)propanoic acid, is a compound used primarily in the field of peptide synthesis. It is a derivative of valine, an essential amino acid, and is often employed as a protecting group in solid-phase peptide synthesis due to its stability and ease of removal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH typically involves the following steps:
Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group of valine.
Esterification: The valine derivative is then esterified with a phenoxyacetic acid derivative.
Linkage Formation: The esterified product is linked to a propanoic acid derivative through an ether bond.
The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.
Hydrolysis: The ester and ether bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC or HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM).
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Deprotection: L-Val-O-CH2-Ph-OCH2-CH2-COOH.
Coupling: Peptide chains with the Fmoc group still attached.
Hydrolysis: Free valine derivative and phenoxyacetic acid derivative.
Scientific Research Applications
Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH is widely used in scientific research, particularly in the following fields:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of valine, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Ala-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-Leu-OH: Similar to Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH but with leucine instead of valine.
Fmoc-L-Phe-OH: Fmoc-protected phenylalanine used in peptide synthesis.
Uniqueness
This compound is unique due to its specific structure, which includes a valine residue linked to a phenoxyacetic acid derivative. This structure provides stability and ease of removal of the Fmoc group, making it particularly useful in solid-phase peptide synthesis .
Properties
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxymethyl]phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO7/c1-19(2)28(29(34)37-17-20-11-13-21(14-12-20)36-16-15-27(32)33)31-30(35)38-18-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,19,26,28H,15-18H2,1-2H3,(H,31,35)(H,32,33)/t28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHCVJXSGVIYEO-NDEPHWFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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